![molecular formula C17H21N3O2S B14113567 2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid](/img/structure/B14113567.png)
2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenpyrazamine involves several steps, typically starting with the preparation of intermediate compounds that are then reacted under specific conditions to form the final product. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of Fenpyrazamine often involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fenpyrazamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Fenpyrazamine may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Fenpyrazamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Mécanisme D'action
The mechanism of action of Fenpyrazamine involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Fenpyrazamine include:
Thiazoles: These compounds share a similar sulfur-containing ring structure.
Pyrazoles: These compounds have a similar nitrogen-containing ring structure.
Sulfonamides: These compounds contain a sulfonamide group, similar to Fenpyrazamine
Uniqueness
Fenpyrazamine is unique due to its specific combination of functional groups and its particular molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C17H21N3O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[2-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H21N3O2S/c1-19-5-7-20(8-6-19)11-13-3-2-4-14(9-13)17-18-15(12-23-17)10-16(21)22/h2-4,9,12H,5-8,10-11H2,1H3,(H,21,22) |
Clé InChI |
YNEOQNAEEXIQOM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC(=CC=C2)C3=NC(=CS3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14113490.png)
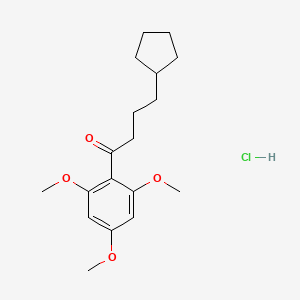
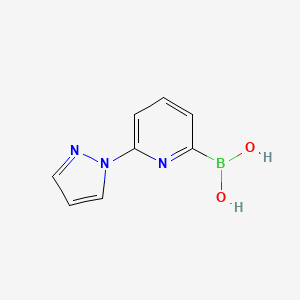

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
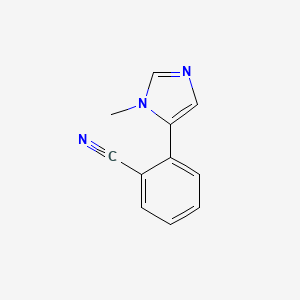
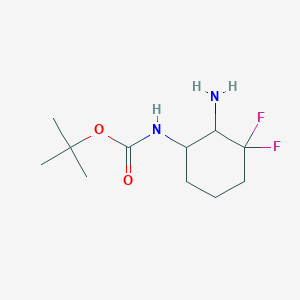
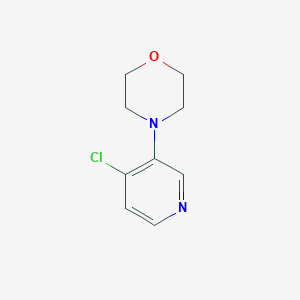
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)


![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113538.png)
![N-(3-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113546.png)
